molecular formula C21H24N4O2 B1663735 2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile CAS No. 406208-42-2

2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile

Cat. No. B1663735
CAS RN: 406208-42-2
M. Wt: 364.4 g/mol
InChI Key: DWQVGCQPWXKRKO-JZJYNLBNSA-N
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Description

The compound “2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile” is a member of quinomethanes . It is also known by other names such as ACHP, Bayer IKKb inhibitor . The molecular formula of the compound is C21H24N4O2 .


Molecular Structure Analysis

The compound has a molecular weight of 364.4 g/mol . The IUPAC name of the compound is 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile . The InChI and SMILES strings provide a textual representation of the compound structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 364.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound structure .

properties

IUPAC Name

2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVFBWXIOCLHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025613
Record name 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile

CAS RN

1844858-31-6
Record name 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile
Reactant of Route 2
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile
Reactant of Route 3
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile
Reactant of Route 4
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile
Reactant of Route 5
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile
Reactant of Route 6
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile

Q & A

Q1: What is the primary molecular target of ACHP?

A1: ACHP is a selective inhibitor of IκB kinase (IKK), primarily targeting both IKKα and IKKβ isoforms. [, ]

Q2: How does ACHP's inhibition of IKK affect downstream signaling pathways?

A2: By inhibiting IKK, ACHP prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the activation and nuclear translocation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation. [, , ]

Q3: What are the consequences of NF-κB inhibition by ACHP in various cell types?

A3: Inhibition of NF-κB by ACHP has been shown to:

  • Reduce inflammation: Suppress the expression of pro-inflammatory cytokines like interleukin-6 (IL-6). []
  • Promote tendon healing: Modulate the early inflammatory response, leading to increased cellular proliferation and neovascularization in tendon repair models. []
  • Inhibit fibrosis: Suppress the transformation of fibroblasts into myofibroblasts and decrease the production of extracellular matrix components like collagen. [, ]
  • Induce apoptosis: Promote cell death in cancer cells, particularly those with constitutive NF-κB activation, like adult T-cell leukemia (ATL) and multiple myeloma cells. [, , ]
  • Suppress HIV-1 replication: Inhibit TNF-α-induced HIV-1 replication in latently infected cells by blocking NF-κB-mediated transcription of the HIV-1 long terminal repeat (LTR). [, ]

Q4: Does ACHP affect any other signaling pathways besides NF-κB?

A4: Yes, research suggests that ACHP can also inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in human non-small cell lung carcinoma cells. [, ] This inhibition appears to occur through downregulation of upstream tyrosine kinases like JAK1, JAK2, and Src, ultimately leading to decreased STAT3 phosphorylation, nuclear translocation, and DNA binding. [, ]

Q5: Does ACHP differentiate between the IKK isoforms, IKKα and IKKβ?

A5: While ACHP inhibits both IKKα and IKKβ, studies indicate that its inhibitory effect on IKKβ is more prominent in specific contexts. For example, in the regulation of p63 isoform γ (TAp63γ) transcriptional activity, IKKβ plays the dominant role, with IKKα showing negligible involvement. []

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